molecular formula C13H22Cl2N2 B15128584 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride

Cat. No.: B15128584
M. Wt: 277.23 g/mol
InChI Key: RAPGKOXWLDCKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of cyclopentylamine with 4-pyridinecarboxaldehyde, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated compounds like bromoethane (C2H5Br) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-3-(pyridin-3-yl)propan-2-amine
  • 1-Cyclopentyl-3-(pyridin-2-yl)propan-2-amine
  • 1-Cyclopentyl-3-(pyridin-4-yl)butan-2-amine

Uniqueness

1-Cyclopentyl-3-(pyridin-4-yl)propan-2-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentyl and pyridinyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

1-cyclopentyl-3-pyridin-4-ylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c14-13(9-11-3-1-2-4-11)10-12-5-7-15-8-6-12;;/h5-8,11,13H,1-4,9-10,14H2;2*1H

InChI Key

RAPGKOXWLDCKBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(CC2=CC=NC=C2)N.Cl.Cl

Origin of Product

United States

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